molecular formula C25H29N B8097610 Tris(3,5-dimethylphenyl)methanamine HCl

Tris(3,5-dimethylphenyl)methanamine HCl

Cat. No.: B8097610
M. Wt: 343.5 g/mol
InChI Key: ORRPOKNBHIHOPR-UHFFFAOYSA-N
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Description

Tris(3,5-dimethylphenyl)methanamine HCl is an organic compound with the molecular formula C25H29N It is characterized by the presence of three 3,5-dimethylphenyl groups attached to a central methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(3,5-dimethylphenyl)methanamine HCl typically involves the reaction of 3,5-dimethylbenzyl chloride with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Tris(3,5-dimethylphenyl)methanamine HCl can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tris(3,5-dimethylphenyl)methanamine HCl has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tris(3,5-dimethylphenyl)methanamine HCl depends on its specific application. In coordination chemistry, it acts as a ligand, forming complexes with metal ions through coordination bonds. In biochemical assays, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, or hydrophobic interactions .

Comparison with Similar Compounds

  • Tris(3,5-dimethylphenyl)phosphine
  • Tris(3,5-dimethylphenyl)borane
  • Tris(3,5-dimethylphenyl)methanol

Comparison: Tris(3,5-dimethylphenyl)methanamine HCl is unique due to the presence of an amine group, which imparts different reactivity and properties compared to its phosphine, borane, and methanol analogs. The amine group allows for hydrogen bonding and nucleophilic reactions, which are not possible with the phosphine or borane derivatives. Additionally, the electronic and steric effects of the 3,5-dimethylphenyl groups influence the compound’s reactivity and stability .

Properties

IUPAC Name

tris(3,5-dimethylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N/c1-16-7-17(2)11-22(10-16)25(26,23-12-18(3)8-19(4)13-23)24-14-20(5)9-21(6)15-24/h7-15H,26H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRPOKNBHIHOPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C2=CC(=CC(=C2)C)C)(C3=CC(=CC(=C3)C)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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